Cas no 2287263-24-3 (2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
L'acido 2-[3-(3,5-diclorofenil)-1-biciclo[1.1.1]pentanil]-2-(fenilmetossicarbonilammino)acetico è un composto organico strutturalmente complesso, caratterizzato da un nucleo biciclo[1.1.1]pentanile funzionalizzato con un gruppo 3,5-diclorofenilico e una catena laterale contenente un'amminoacido protetto con un gruppo fenilmetossicarbonile (Cbz). La sua architettura rigida e la presenza di gruppi elettron-attrattori lo rendono un intermedio versatile in sintesi organiche, particolarmente utile per la costruzione di scaffold farmacofori in ambito farmaceutico. La protezione Cbz facilita la manipolazione selettiva del gruppo amminico, mentre la biciclopentanil conferisce stabilità sterica e proprietà stereoelettroniche uniche. Trova applicazione nello sviluppo di inibitori enzimatici e ligandi per target terapeutici.
2287263-24-3 structure
Product Name:2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Numero CAS:2287263-24-3
MF:C21H19Cl2NO4
MW:420.285864114761
CID:6162947
PubChem ID:137945912
Update Time:2025-07-19
2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- EN300-6761623
- 2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
- 2287263-24-3
-
- Inchi: 1S/C21H19Cl2NO4/c22-15-6-14(7-16(23)8-15)20-10-21(11-20,12-20)17(18(25)26)24-19(27)28-9-13-4-2-1-3-5-13/h1-8,17H,9-12H2,(H,24,27)(H,25,26)
- Chiave InChI: DPPZLOWJPACZFL-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=C(C=1)C12CC(C(C(=O)O)NC(=O)OCC3C=CC=CC=3)(C1)C2)Cl
Proprietà calcolate
- Massa esatta: 419.0691135g/mol
- Massa monoisotopica: 419.0691135g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 7
- Complessità: 592
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 75.6Ų
2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6761623-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-24-3 | 0.05g |
$2361.0 | 2023-05-30 | ||
| Enamine | EN300-6761623-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-24-3 | 0.1g |
$2473.0 | 2023-05-30 | ||
| Enamine | EN300-6761623-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-24-3 | 0.25g |
$2585.0 | 2023-05-30 | ||
| Enamine | EN300-6761623-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-24-3 | 0.5g |
$2697.0 | 2023-05-30 | ||
| Enamine | EN300-6761623-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-24-3 | 1g |
$2811.0 | 2023-05-30 | ||
| Enamine | EN300-6761623-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-24-3 | 2.5g |
$5510.0 | 2023-05-30 | ||
| Enamine | EN300-6761623-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-24-3 | 5g |
$8152.0 | 2023-05-30 | ||
| Enamine | EN300-6761623-10.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-24-3 | 10g |
$12088.0 | 2023-05-30 |
2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Letteratura correlata
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
2287263-24-3 (2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti